molecular formula C16H16N4OS B7883442 (3,5-dimethyl-1H-pyrazol-1-yl)[4-methyl-2-(phenylamino)-1,3-thiazol-5-yl]methanone

(3,5-dimethyl-1H-pyrazol-1-yl)[4-methyl-2-(phenylamino)-1,3-thiazol-5-yl]methanone

Cat. No.: B7883442
M. Wt: 312.4 g/mol
InChI Key: QQCRMTKGZNBXFK-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1H-pyrazol-1-yl)[4-methyl-2-(phenylamino)-1,3-thiazol-5-yl]methanone is an intriguing compound due to its diverse applications in various scientific fields. It is a thiazole derivative known for its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction process involving key intermediates. Initially, 3,5-dimethylpyrazole and 4-methyl-2-phenylaminothiazole are individually synthesized. The final step involves the acylation of these intermediates using methanone under controlled conditions, typically requiring catalysts and specific temperatures to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods for (3,5-dimethyl-1H-pyrazol-1-yl)[4-methyl-2-(phenylamino)-1,3-thiazol-5-yl]methanone may be proprietary, typical large-scale synthesis would utilize automated processes ensuring precision in temperature control and reagent mixing. High-throughput reactors and continuous flow systems could be employed for efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of reactions:

  • Oxidation: : Involving strong oxidizing agents.

  • Reduction: : Using reducing agents like lithium aluminium hydride.

  • Substitution: : Particularly nucleophilic substitutions due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Catalysts: : Palladium, platinum for hydrogenation reactions.

Major Products

  • Oxidation: : Yields compounds with increased carbonyl groups.

  • Reduction: : Results in the formation of amine derivatives.

  • Substitution: : Forms diverse substituted thiazole and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, the compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for versatile modifications.

Biology and Medicine

  • Antimicrobial agents: : Exhibits significant antimicrobial activity.

  • Anticancer agents: : Demonstrates potential in inhibiting cancer cell growth.

  • Enzyme inhibitors: : Used in studies for enzyme inhibition.

Industry

  • Pharmaceuticals: : Used in drug design and development.

  • Agriculture: : Potential use in agrochemicals for pest control.

Mechanism of Action

The compound exerts its biological effects through various mechanisms:

  • Molecular targets: : Enzymes, DNA, and cellular receptors.

  • Pathways involved: : Apoptosis induction in cancer cells, enzyme inhibition in microbial organisms.

Comparison with Similar Compounds

When compared with other thiazole derivatives:

  • Unique structure: : Combines pyrazole and thiazole moieties, unlike many similar compounds.

  • Higher efficacy: : Demonstrates superior activity in biological assays.

Similar Compounds

  • (3,5-dimethyl-1H-pyrazol-1-yl)[2-phenyl-1,3-thiazol-5-yl]methanone

  • 4-methyl-2-(phenylamino)-1,3-thiazole derivatives

This compound's unique structure and diverse applications underscore its significance in scientific research and industry. If there’s more you’d like to dive into, just let me know!

Properties

IUPAC Name

(2-anilino-4-methyl-1,3-thiazol-5-yl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-9-11(2)20(19-10)15(21)14-12(3)17-16(22-14)18-13-7-5-4-6-8-13/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCRMTKGZNBXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(N=C(S2)NC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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